molecular formula C7H11N3 B1345804 3-(1-Hydrazinylethyl)pyridine CAS No. 1016681-07-4

3-(1-Hydrazinylethyl)pyridine

Cat. No.: B1345804
CAS No.: 1016681-07-4
M. Wt: 137.18 g/mol
InChI Key: JJKJLQJCNDVKIC-UHFFFAOYSA-N
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Description

3-(1-Hydrazinylethyl)pyridine is a heterocyclic compound with the molecular formula C7H11N3. It features a pyridine ring substituted with a hydrazinylethyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydrazinylethyl)pyridine can be achieved through several methods. One common approach involves the condensation of pyridine-3-carbaldehyde with hydrazine hydrate under reflux conditions. This reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the condensation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Hydrazinylethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, amines, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-(1-Hydrazinylethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

    Pyridine: A basic six-membered aromatic heterocycle with nitrogen.

    Pyrrole: A five-membered aromatic heterocycle with nitrogen.

    Imidazole: A five-membered ring containing two nitrogen atoms.

Comparison: 3-(1-Hydrazinylethyl)pyridine is unique due to the presence of the hydrazinylethyl group, which imparts distinct reactivity and biological activity compared to other pyridine derivatives. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-pyridin-3-ylethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(10-8)7-3-2-4-9-5-7/h2-6,10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKJLQJCNDVKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611413
Record name 3-(1-Hydrazinylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016681-07-4
Record name 3-(1-Hydrazinylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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